2-(benzylamino)-6-methyl-5-pentyl-4(3H)-pyrimidinone
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Overview
Description
2-(Benzylamino)-6-methyl-5-pentyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by its unique structure, which includes a benzylamino group, a methyl group, and a pentyl chain attached to a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-6-methyl-5-pentyl-3,4-dihydropyrimidin-4-one typically involves a multi-step process. One common method includes the condensation of benzylamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and catalysts like ammonium acetate or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylamino)-6-methyl-5-pentyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group or other reactive sites, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(benzylamino)-6-methyl-5-pentyl-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the binding pockets of various proteins, affecting their function and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylamino)-5-nitropyridine: Shares the benzylamino group but has a different core structure.
2-(Benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones: Similar in having a benzylamino group but with different functional groups and biological activities.
Uniqueness
2-(Benzylamino)-6-methyl-5-pentyl-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups and its dihydropyrimidinone core. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C17H23N3O |
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Molecular Weight |
285.4 g/mol |
IUPAC Name |
2-(benzylamino)-4-methyl-5-pentyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C17H23N3O/c1-3-4-6-11-15-13(2)19-17(20-16(15)21)18-12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3,(H2,18,19,20,21) |
InChI Key |
ATJLZQVBVJXMDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C(NC1=O)NCC2=CC=CC=C2)C |
Origin of Product |
United States |
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